molecular formula CH3Cl2NO2S B13276984 Dichloromethanesulfonamide CAS No. 64325-10-6

Dichloromethanesulfonamide

Cat. No.: B13276984
CAS No.: 64325-10-6
M. Wt: 164.01 g/mol
InChI Key: KGGPATRDOYEZAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dichloromethanesulfonamide is an organosulfur compound that contains both chlorine and sulfonamide functional groups It is known for its reactivity and is used in various chemical reactions and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichloromethanesulfonamide can be synthesized through the reaction of methanesulfonamide with chlorine gas. The reaction typically occurs under controlled conditions to ensure the proper formation of the dichlorinated product. The general reaction is as follows: [ \text{CH}_3\text{SO}_2\text{NH}_2 + 2\text{Cl}_2 \rightarrow \text{CH}_2\text{Cl}_2\text{SO}_2\text{NH}_2 + 2\text{HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction is carried out in specialized reactors that allow for the efficient handling of chlorine gas and the safe production of the compound. The process is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Dichloromethanesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of methanesulfonamide.

    Substitution: The chlorine atoms in this compound can be substituted with other nucleophiles, leading to a variety of substituted sulfonamide products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include methanesulfonamide, substituted sulfonamides, and sulfonic acid derivatives.

Scientific Research Applications

Dichloromethanesulfonamide has several applications in scientific research:

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism by which dichloromethanesulfonamide exerts its effects involves the interaction of its sulfonamide group with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the modification of protein function, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonamide: Lacks the chlorine atoms and has different reactivity.

    Sulfonamides: A broad class of compounds with varying substituents on the sulfonamide group.

    Chloromethanesulfonamide: Contains only one chlorine atom, leading to different chemical properties.

Uniqueness

Dichloromethanesulfonamide is unique due to the presence of two chlorine atoms, which significantly influence its reactivity and potential applications. This makes it distinct from other sulfonamide derivatives and allows for specific uses in chemical synthesis and industrial processes.

Properties

CAS No.

64325-10-6

Molecular Formula

CH3Cl2NO2S

Molecular Weight

164.01 g/mol

IUPAC Name

dichloromethanesulfonamide

InChI

InChI=1S/CH3Cl2NO2S/c2-1(3)7(4,5)6/h1H,(H2,4,5,6)

InChI Key

KGGPATRDOYEZAY-UHFFFAOYSA-N

Canonical SMILES

C(S(=O)(=O)N)(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.